2-Butynol-d2
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Overview
Description
2-Butynol-d2 is a deuterated form of 2-Butynol, a compound with the molecular formula C4H4D2O. It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butynol-d2 can be synthesized through various methods. One common approach involves the deuteration of 2-Butynol using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of levulinic acid using deuterium gas. This method is advantageous due to its high selectivity and yield. The reaction is carried out at elevated temperatures (190-250°C) and pressures (1-5 MPa) using a catalyst such as ruthenium or nickel combined with manganese .
Chemical Reactions Analysis
Types of Reactions: 2-Butynol-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are often used.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated alcohols.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Butynol-d2 is widely used in scientific research due to its deuterium content, which makes it valuable for:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a substrate in catalytic reactions to study reaction mechanisms.
Pharmaceutical Research: Employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-Butynol-d2 involves its interaction with various molecular targets. In catalytic reactions, it often acts as a substrate, undergoing transformations that provide insights into reaction pathways. The presence of deuterium atoms can influence reaction rates and mechanisms due to the isotope effect, where the heavier deuterium atoms alter the kinetics of chemical reactions.
Comparison with Similar Compounds
2-Butynol: The non-deuterated form of 2-Butynol-d2.
2-Butynoic Acid: An acid derivative of 2-Butynol.
2-Butynoyl Fluoride: A fluorinated derivative.
2-Butynoyl Chloride: A chlorinated derivative.
Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in research applications. The isotope effect associated with deuterium can lead to differences in reaction rates and mechanisms compared to its non-deuterated counterparts. This makes this compound particularly valuable in studies involving isotopic labeling and kinetic isotope effects.
Properties
IUPAC Name |
1,1-dideuteriobut-2-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-3-4-5/h5H,4H2,1H3/i4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEDEQSZOUAJMU-APZFVMQVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#CC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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